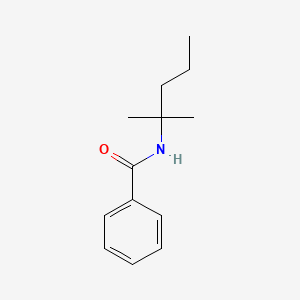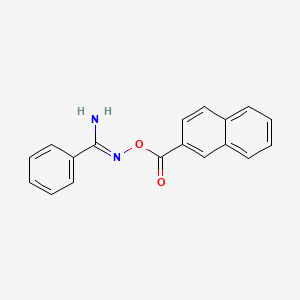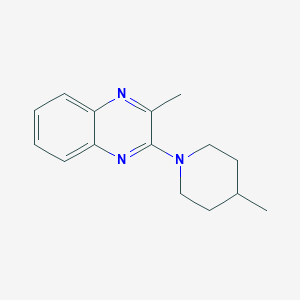
2-(4-cyanophenoxy)-N'-(2-thienylmethylene)acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-cyanophenoxy)-N'-(2-thienylmethylene)acetohydrazide, commonly known as CTAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications as a drug candidate. CTAA belongs to the class of hydrazide derivatives and has been found to possess various biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties.
Mécanisme D'action
The exact mechanism of action of CTAA is not yet fully understood, but it is believed to work by inhibiting various enzymes and signaling pathways involved in inflammation, cancer, and bacterial infections. CTAA has been found to inhibit the activity of COX-2, an enzyme responsible for the production of pro-inflammatory cytokines. It has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
CTAA has been found to exert various biochemical and physiological effects in vivo and in vitro. It has been found to reduce inflammation by inhibiting the production of prostaglandins and other inflammatory mediators. CTAA has also been found to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, it has been found to inhibit the growth of various strains of bacteria by disrupting their cell walls.
Avantages Et Limitations Des Expériences En Laboratoire
CTAA has several advantages for lab experiments, including its low toxicity and high solubility in water and organic solvents. However, it also has some limitations, including its relatively high cost and the need for specialized equipment for its synthesis and purification.
Orientations Futures
There are several future directions for the research on CTAA. One potential avenue of research is the development of CTAA-based drugs for the treatment of inflammatory diseases, cancer, and bacterial infections. Another potential area of research is the investigation of the mechanism of action of CTAA and the identification of its molecular targets. Additionally, the synthesis of CTAA derivatives with enhanced biological activity and reduced toxicity is an area of ongoing research.
Conclusion:
In conclusion, CTAA is a promising chemical compound with potential applications in the field of medicine. Its anti-inflammatory, anti-cancer, and anti-bacterial properties make it an attractive candidate for drug development. Further research is needed to fully understand its mechanism of action and to develop CTAA-based drugs with improved efficacy and safety profiles.
Méthodes De Synthèse
CTAA can be synthesized using different methods, including the reaction between 4-cyanophenol and 2-thienylmethyleneacetohydrazide in the presence of a catalyst. The reaction is carried out in a solvent mixture of ethanol and water, and the resulting product is purified using column chromatography.
Applications De Recherche Scientifique
CTAA has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. CTAA has also shown promising results as an anti-cancer agent by inducing apoptosis in cancer cells. Additionally, it has been found to possess anti-bacterial activity against various strains of bacteria.
Propriétés
IUPAC Name |
2-(4-cyanophenoxy)-N-[(E)-thiophen-2-ylmethylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2S/c15-8-11-3-5-12(6-4-11)19-10-14(18)17-16-9-13-2-1-7-20-13/h1-7,9H,10H2,(H,17,18)/b16-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUEFBLNGIOYUOH-CXUHLZMHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=NNC(=O)COC2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=N/NC(=O)COC2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-cyanophenoxy)-N'-[(E)-thiophen-2-ylmethylidene]acetohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-cyclopropyl-2-[(4,5-diphenyl-1,3-oxazol-2-yl)thio]ethanone](/img/structure/B5755689.png)
![2,5-dichloro-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5755694.png)
![N-(2-chlorophenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5755702.png)
![{[acetyl(methyl)amino]methyl}(2-phenylethyl)phosphinic acid](/img/structure/B5755710.png)




![4-[(2-hydroxyphenyl)hydrazono]-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B5755756.png)
![3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(2,5-dimethylphenyl)benzamide](/img/structure/B5755769.png)

![4-(1H-tetrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5755782.png)
